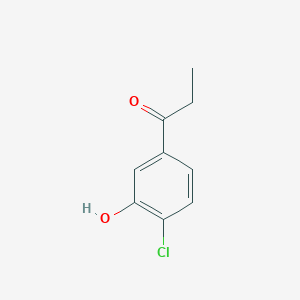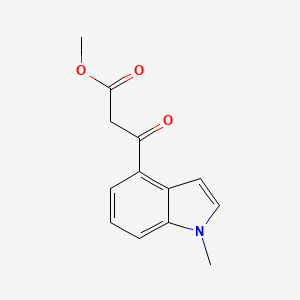
4,5-Dichloro-2-(p-tolyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-(p-tolyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their presence in many natural products and synthetic drugs, exhibiting a wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(p-tolyl)pyrimidine typically involves the reaction of 4,5-dichloropyrimidine with p-tolyl derivatives under specific conditions. One common method includes the use of organolithium reagents, which facilitate the regioselective nucleophilic substitution at the desired positions on the pyrimidine ring . The reaction conditions often involve low temperatures and the use of anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available halopyrimidines. The use of catalysts such as zinc chloride in three-component coupling reactions has been reported to efficiently produce various disubstituted pyrimidine derivatives, including this compound .
化学反応の分析
Types of Reactions: 4,5-Dichloro-2-(p-tolyl)pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where nucleophiles replace the chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific examples for this compound are less commonly reported.
Coupling Reactions: Suzuki-Miyaura coupling is a notable example, where the compound can be used to form carbon-carbon bonds with various boron reagents.
Common Reagents and Conditions:
Organolithium Reagents: Used for nucleophilic substitution reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Anhydrous Solvents: Such as tetrahydrofuran (THF) to maintain reaction conditions.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For instance, nucleophilic substitution with N-methylpiperazine yields C-4 substituted products .
科学的研究の応用
4,5-Dichloro-2-(p-tolyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced binding affinity to specific biological targets.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of 4,5-Dichloro-2-(p-tolyl)pyrimidine involves its interaction with specific molecular targets. The compound’s electron-deficient pyrimidine ring makes it highly reactive towards nucleophiles, facilitating its binding to various biological receptors. For example, its interaction with serotonin receptors has been studied, where the hydrophobic side chains enhance binding affinity . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Similar Compounds:
2,4-Dichloro-6-phenylpyrimidine: Similar in structure but with a phenyl group instead of a p-tolyl group.
2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Another derivative with different substituents, showing varied reactivity and applications.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the p-tolyl group enhances its hydrophobic character, potentially increasing its binding affinity in biological systems .
特性
分子式 |
C11H8Cl2N2 |
|---|---|
分子量 |
239.10 g/mol |
IUPAC名 |
4,5-dichloro-2-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)11-14-6-9(12)10(13)15-11/h2-6H,1H3 |
InChIキー |
FHABMMJXDKVYNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)

![2-[3-Amino-5-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B12083286.png)









![2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)
